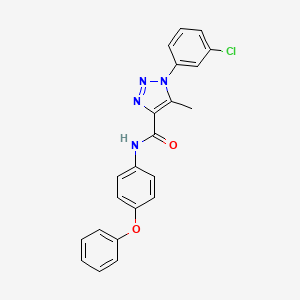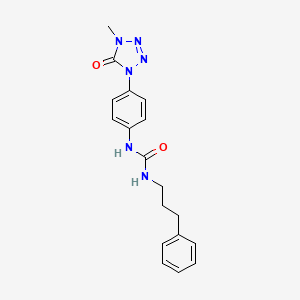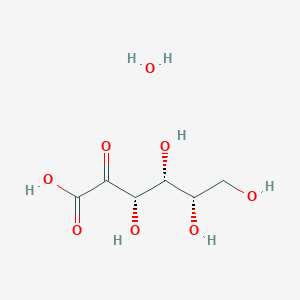
4-Cyclopropylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2137625-89-7 . It has a molecular weight of 196.7 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4-Cyclopropylbutane-1-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This involves the reaction of S-alkyl isothiourea salts with NaClO2, leading to the formation of diverse sulfonyl chlorides . This method is considered convenient, safe, and environmentally benign .Molecular Structure Analysis
The InChI code for 4-Cyclopropylbutane-1-sulfonyl chloride is1S/C7H13ClO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2 . The InChI key is WTAWFYBYFQCSCZ-UHFFFAOYSA-N . Chemical Reactions Analysis
Sulfonyl chlorides, such as 4-Cyclopropylbutane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is due to the presence of a good leaving group (Cl) in the sulfonyl chloride .Physical And Chemical Properties Analysis
The molecular weight of 4-Cyclopropylbutane-1-sulfonyl chloride is 196.7 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Nucleophilic Substitutions Catalyzed by Palladium
Nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can be catalyzed by palladium(0), leading to the production of cyclopropylideneethyl derivatives. These derivatives serve as building blocks with high synthetic potential for further chemical reactions. The use of chiral phosphines as ligands in the palladium catalyst can yield optically active methylenecyclopropane derivatives, showcasing the compound's utility in creating structurally complex and potentially enantioselective products (Stolle et al., 1992).
Novel Cyclopropanone Equivalents
1-(Arylsulfonyl)cyclopropanol, derived from cyclopropanone ethyl hemiacetal, acts as a new cyclopropanone equivalent. It reacts with terminal acetylenes and disubstituted amines to synthesize 1-alkynyl cyclopropylamines in moderate yields, indicating its utility in introducing cyclopropane motifs into amines, a valuable transformation in organic synthesis (Liu et al., 2008).
Mechanisms of Hydrolysis and Amine Reactions
Cyclopropanesulfonyl chloride undergoes hydrolysis and reactions with tertiary amines, following mechanisms similar to those of simple alkanesulfonyl chlorides. This research contributes to understanding the reactivity of cyclopropane-containing sulfonyl chlorides in both aqueous and organic media, providing insight into their potential applications in synthetic chemistry (King et al., 1993).
Mechanism of Action
Safety and Hazards
4-Cyclopropylbutane-1-sulfonyl chloride is a chemical compound that should be handled with care . It’s recommended to use it only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray . It can cause severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The synthesis of sulfonyl chlorides, including 4-Cyclopropylbutane-1-sulfonyl chloride, is a topic of ongoing research . Recent advancements include the development of a continuous system to produce multi-hundred-gram quantities of aryl sulfonyl chlorides . This system employs multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, and incorporates an automated process control scheme .
properties
IUPAC Name |
4-cyclopropylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWFYBYFQCSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbutane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B2880988.png)



![2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2880993.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2880997.png)
![3-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2880999.png)
![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2881004.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)
